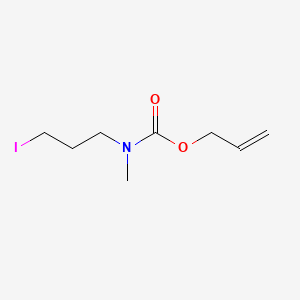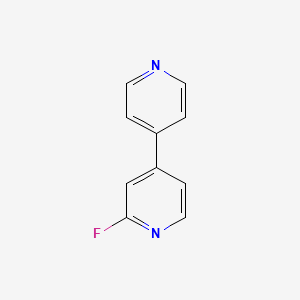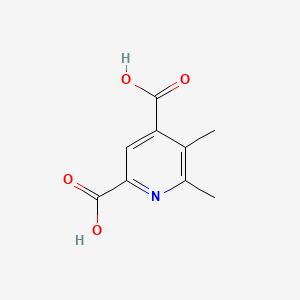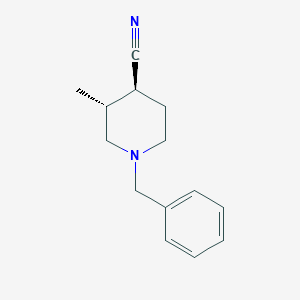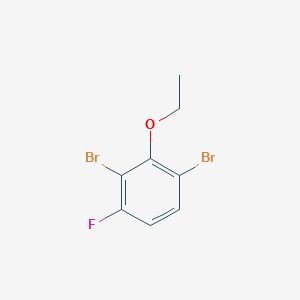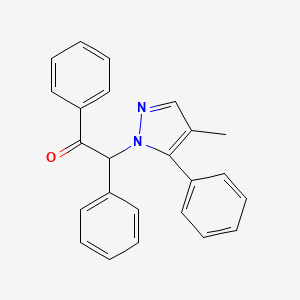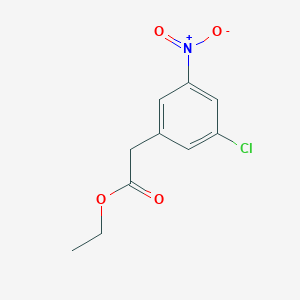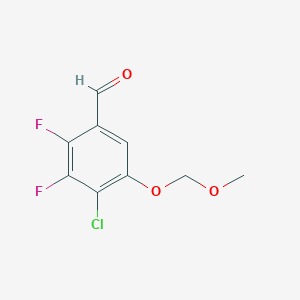
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H7ClF2O3. It is a benzaldehyde derivative characterized by the presence of chloro, difluoro, and methoxymethoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Chloro and Difluoro Groups: Chlorination and fluorination reactions are carried out to introduce the chloro and difluoro groups at the desired positions on the benzene ring.
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced through a reaction with methoxymethyl chloride in the presence of a base.
Formylation: Finally, the formyl group is introduced to obtain the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, making it reactive in various chemical reactions.
Chloro and Difluoro Groups: These groups can participate in halogen bonding and influence the compound’s reactivity and selectivity.
Methoxymethoxy Group: Provides steric hindrance and can affect the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
4-Chloro-2,3-difluoro-5-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde: Similar structure but has a hydroxy group instead of the methoxymethoxy group.
4-Chloro-2,3-difluoro-5-(trifluoromethoxy)benzaldehyde: Similar structure but has a trifluoromethoxy group instead of the methoxymethoxy group.
Uniqueness
4-Chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.
特性
分子式 |
C9H7ClF2O3 |
|---|---|
分子量 |
236.60 g/mol |
IUPAC名 |
4-chloro-2,3-difluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H7ClF2O3/c1-14-4-15-6-2-5(3-13)8(11)9(12)7(6)10/h2-3H,4H2,1H3 |
InChIキー |
JUHKQOUMUZNEBN-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C(=C(C(=C1)C=O)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
